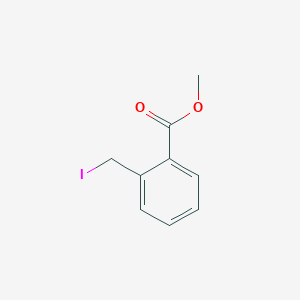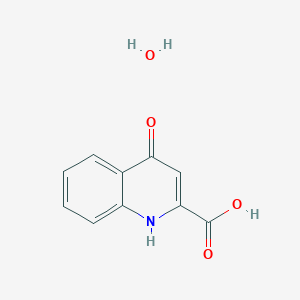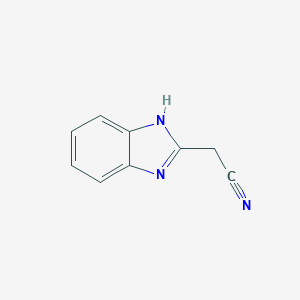
2-(Diethylamino)-7-ethoxychromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-7-ethoxychromone, also known as DEAE, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-7-ethoxychromone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In pharmacology, 2-(Diethylamino)-7-ethoxychromone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In medicinal chemistry, 2-(Diethylamino)-7-ethoxychromone has been used as a starting material for the synthesis of novel compounds with improved biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-7-ethoxychromone involves its interaction with various molecular targets in the body, including ion channels, receptors, and enzymes. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also interacts with the serotonin receptor 5-HT3, leading to changes in neurotransmitter release and synaptic plasticity. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)-7-ethoxychromone has been shown to have various biochemical and physiological effects in the body, including changes in neuronal excitability, neurotransmitter release, and synaptic plasticity. 2-(Diethylamino)-7-ethoxychromone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)-7-ethoxychromone has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to modulate multiple molecular targets in the body. However, 2-(Diethylamino)-7-ethoxychromone also has several limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2-(Diethylamino)-7-ethoxychromone, including the development of novel compounds based on 2-(Diethylamino)-7-ethoxychromone, the investigation of the molecular targets and signaling pathways involved in 2-(Diethylamino)-7-ethoxychromone's biological activities, and the evaluation of 2-(Diethylamino)-7-ethoxychromone's potential as a drug candidate for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(Diethylamino)-7-ethoxychromone, as well as its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 2-(Diethylamino)-7-ethoxychromone, or 2-(Diethylamino)-7-ethoxychromone, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also has anti-inflammatory, antioxidant, and neuroprotective properties, which may be beneficial for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms and potential therapeutic applications of 2-(Diethylamino)-7-ethoxychromone.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)-7-ethoxychromone involves the reaction between 7-ethoxy-4-methylcoumarin and diethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through crystallization or column chromatography. The yield of 2-(Diethylamino)-7-ethoxychromone can range from 50-80%, depending on the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
131942-55-7 |
|---|---|
Nombre del producto |
2-(Diethylamino)-7-ethoxychromone |
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
2-(diethylamino)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3 |
Clave InChI |
QAHJXTVDICVNRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
SMILES canónico |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
Otros números CAS |
131942-55-7 |
Sinónimos |
2-(diethylamino)-7-ethoxychromone 2-DEAEC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



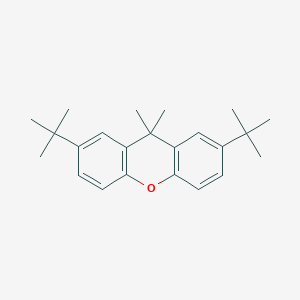
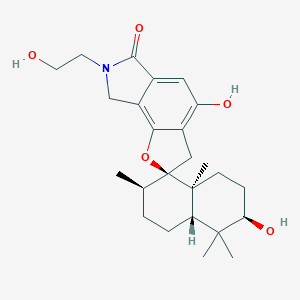
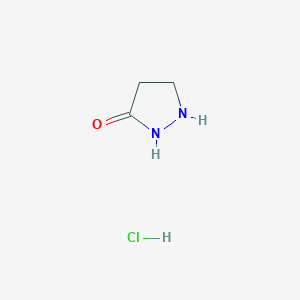
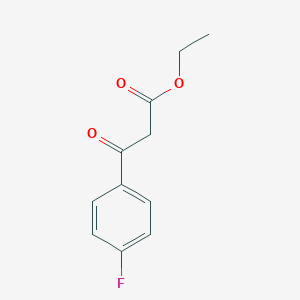
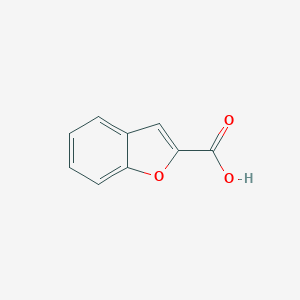
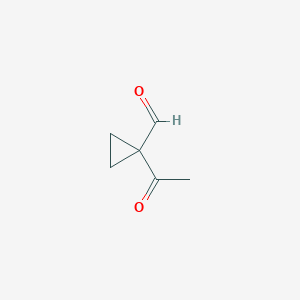
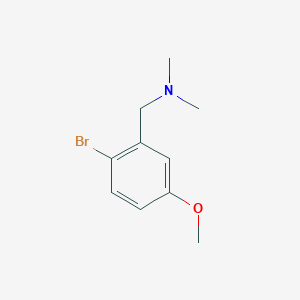
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
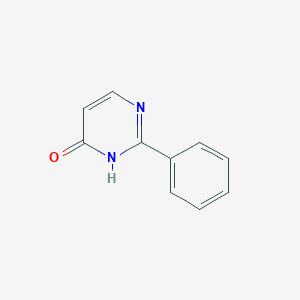
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
